molecular formula C19H22N4O2S B2368294 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 946244-46-8

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2368294
CAS No.: 946244-46-8
M. Wt: 370.47
InChI Key: GRPMTJWZCRZVFQ-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[d]pyrimidin-2-one derivative featuring a pyridin-3-ylmethyl substituent at position 1 and a 2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl group at position 4. The fused cyclopentane ring introduces conformational rigidity, while the pyrimidin-2-one core is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Though direct synthesis data are unavailable in the provided evidence, analogous methods (e.g., thiourea-mediated cyclization, as in ) could theoretically apply . Computational studies on similar compounds suggest favorable drug-like properties, such as moderate molecular weight (~400–450 Da) and logP values (~2–4), aligning with Lipinski’s rules .

Properties

IUPAC Name

4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(22-9-1-2-10-22)13-26-18-15-6-3-7-16(15)23(19(25)21-18)12-14-5-4-8-20-11-14/h4-5,8,11H,1-3,6-7,9-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPMTJWZCRZVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic synthesisThe final step involves the cyclization to form the cyclopenta[d]pyrimidin-2-one core .

Industrial Production Methods

This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring can yield pyrrolidine derivatives .

Scientific Research Applications

4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:

Compound Name/ID Core Structure Key Substituents Physicochemical Insights Biological Relevance Reference
Target Compound Cyclopenta[d]pyrimidin-2-one 1-(Pyridin-3-yl)methyl; 4-(2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl) High lipophilicity (logP ~3.5) Potential kinase/modulator target
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (, Entry 179) Pyrrolidine-pyridine Fluoropyridin-3-yl; tert-butyldimethylsilyloxymethyl Low solubility (bulky silyl group) Likely limited bioavailability
Chromeno[4,3-d]pyrimidin-2-one () Chromeno[4,3-d]pyrimidin-2-one 4-(4-(Piperidin-1-yl)phenyl); 2-thioxo Drug-like (logP ~3.5; MW ~380 Da) Demonstrated oral bioavailability
2-(4-ethoxybenzyl)-5-nitro-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazole () Benzimidazole 4-Ethoxybenzyl; nitro; pyrrolidin-1-yl-ethyl Moderate solubility (polar nitro) Antimicrobial/anticancer candidate

Key Structural and Functional Comparisons:

  • Core Flexibility: The cyclopenta[d]pyrimidin-2-one core of the target compound offers greater rigidity compared to the chromeno-pyrimidine in , which may enhance target selectivity but reduce metabolic stability .
  • Substituent Effects :
    • The pyrrolidin-1-yl group in the target compound and derivatives improves lipophilicity, favoring blood-brain barrier penetration. However, the tert-butyldimethylsilyl group in ’s Entry 179 introduces steric hindrance, likely reducing binding efficiency .
    • The pyridin-3-ylmethyl substituent in the target compound may facilitate hydrogen bonding compared to the benzyl or ethoxybenzyl groups in analogs .
  • Bioavailability: ’s chromeno-pyrimidine derivative demonstrates good oral bioavailability due to balanced logP and molecular weight.

Pharmacological Implications:

  • The target compound’s sulfanyl linker (vs. thioxo or ester groups in analogs) may enhance metabolic stability by resisting hydrolysis .
  • The cyclopenta ring could reduce off-target effects compared to benzimidazole-based derivatives (), which often exhibit broader receptor interactions .

Biological Activity

The compound 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O2SC_{20}H_{22}N_4O_2S, with a molecular weight of approximately 398.48 g/mol. The structure features a cyclopenta[d]pyrimidine core substituted with a pyridinylmethyl group and a pyrrolidine-derived sulfanyl moiety.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight398.48 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.

Case Study:
In a study published in Molecules, researchers evaluated the compound's effects on A549 cells by exposing them to varying concentrations (10 µM to 100 µM) for 24 hours. The MTT assay results showed that the compound induced apoptosis in a dose-dependent manner, with morphological changes observed under microscopy suggesting cell death through apoptosis rather than necrosis .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several multidrug-resistant bacterial strains. It displayed notable activity against Klebsiella pneumoniae and Escherichia coli, both significant pathogens in clinical settings.

Research Findings:
A study highlighted that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets within cancerous and microbial cells. It is hypothesized that the pyrrolidine moiety enhances permeability across cellular membranes, facilitating greater bioavailability and efficacy.

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